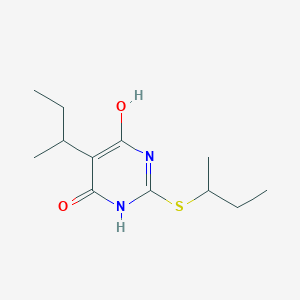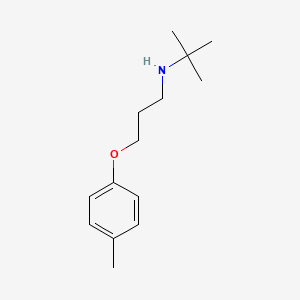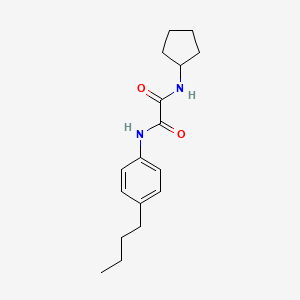
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as BB-94, is a type of synthetic inhibitor that has been found to have potential in various scientific research applications. This compound is known to have a unique structure that allows it to inhibit the activity of certain enzymes, making it an important tool in the study of various biological processes.
Mecanismo De Acción
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone works by inhibiting the activity of certain enzymes, particularly matrix metalloproteinases (MMPs). These enzymes are involved in various biological processes, including tissue remodeling and inflammation. By inhibiting MMP activity, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can help to prevent the breakdown of extracellular matrix proteins, leading to a reduction in tissue damage and inflammation.
Biochemical and Physiological Effects:
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In addition to its ability to inhibit MMP activity, this compound has also been found to have anti-inflammatory and anti-angiogenic properties. These effects make 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone a potentially valuable tool in the study of various diseases, including cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is its ability to selectively inhibit MMP activity, making it a valuable tool in the study of various biological processes. However, this compound also has some limitations. For example, it can be difficult to use in certain experimental systems due to its low solubility in water. Additionally, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can be toxic at high concentrations, making it important for researchers to carefully monitor its use in experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of new inhibitors that can selectively target specific MMPs. Additionally, researchers may explore the use of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be needed to better understand the potential risks and benefits of using 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in various experimental systems.
Métodos De Síntesis
The synthesis of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves several steps and requires the use of specialized equipment and chemicals. The process typically begins with the reaction of sec-butylamine with 2-chloro-5-nitrobenzoic acid, which produces a key intermediate compound. This intermediate is then reacted with thioacetic acid and potassium carbonate to form the final product, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone.
Aplicaciones Científicas De Investigación
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have potential in various scientific research applications, particularly in the study of cancer and inflammation. This compound is known to inhibit the activity of several enzymes that are involved in these processes, making it a valuable tool for researchers studying these areas.
Propiedades
IUPAC Name |
5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7(3)9-10(15)13-12(14-11(9)16)17-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSDMJQYWXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SC(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)